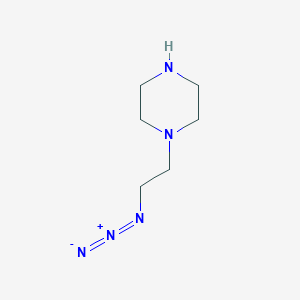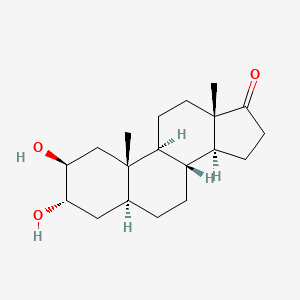
5alpha-Androstane-2beta,3alpha-diol-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstane-2beta,3alpha-diol-17-one typically involves multiple steps, starting from simpler steroidal precursors. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as hydroxylation, oxidation, and reduction reactions. Detailed synthetic routes are often proprietary and may require access to specialized chemical literature or patents .
Industrial Production Methods: Industrial production methods for this compound are not widely documented in public literature. industrial synthesis would likely involve scalable versions of the laboratory synthetic routes, optimized for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5alpha-Androstane-2beta,3alpha-diol-17-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5alpha-Androstane-2beta,3alpha-diol-17-one is used as a reference material in analytical chemistry for the study of steroidal compounds .
Biology: In biological research, this compound is studied for its role in androgenic activity and its effects on various physiological processes .
Industry: In the pharmaceutical industry, this compound may be used in the synthesis of other steroidal drugs .
Wirkmechanismus
The mechanism of action of 5alpha-Androstane-2beta,3alpha-diol-17-one involves its interaction with androgen receptors. The compound functions as an androgen transport protein and may also be involved in receptor-mediated processes . Each dimer of the compound binds one molecule of steroid, facilitating its transport and activity within the body .
Vergleich Mit ähnlichen Verbindungen
- 5alpha-Androstane-3beta,17alpha-diol
- 5alpha-Androstane-3alpha,17beta-diol
- 5alpha-Androstane-3beta,17beta-diol
Comparison:
- 5alpha-Androstane-3beta,17alpha-diol: This compound is a major metabolite of testosterone with androgenic activity and is implicated as a regulator of gonadotropin secretion .
- 5alpha-Androstane-3alpha,17beta-diol: Known for its role in hydroxylation reactions and its effects on androgenic activity .
- 5alpha-Androstane-3beta,17beta-diol: Functions as an estrogen receptor beta agonist and activates expression of reporter genes containing estrogen response elements .
Uniqueness: 5alpha-Androstane-2beta,3alpha-diol-17-one is unique due to its specific hydroxylation pattern and its distinct role in androgen transport and receptor-mediated processes .
Eigenschaften
Molekularformel |
C19H30O3 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(2S,3S,5S,8R,9S,10S,13S,14S)-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h11-16,20-21H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16-,18-,19-/m0/s1 |
InChI-Schlüssel |
HILNXGBHRIVSOD-PPMYXAGCSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


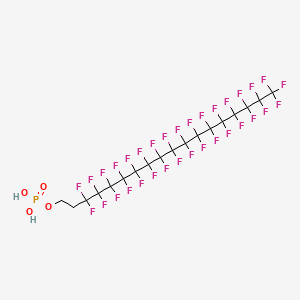
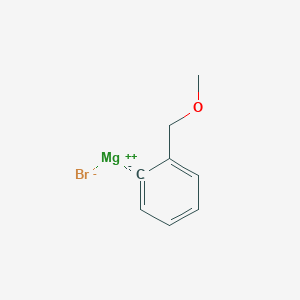
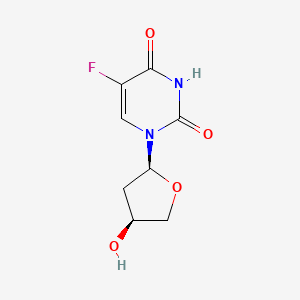
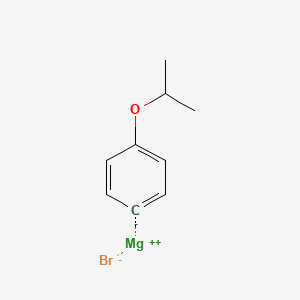
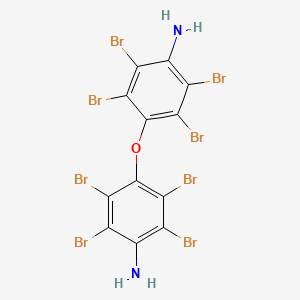
![N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide](/img/structure/B13409505.png)

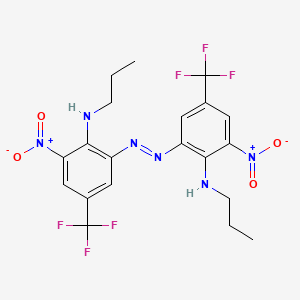

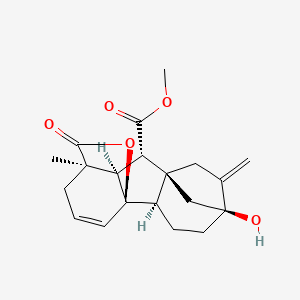
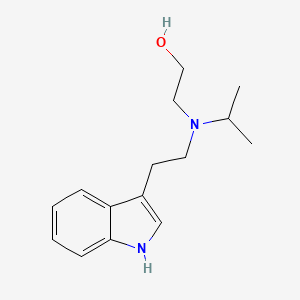

![[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13409545.png)
